N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-4-pyrazin-2-ylpyrimidin-2-amine
Description
N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-4-pyrazin-2-ylpyrimidin-2-amine is a complex organic compound with a unique structure that combines elements of indene, pyrazine, and pyrimidine
Properties
IUPAC Name |
N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-4-pyrazin-2-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5/c1-2-12-4-5-14(10-13(12)3-1)21-17-20-7-6-15(22-17)16-11-18-8-9-19-16/h6-9,11-14H,1-5,10H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEBNTIPSARNRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(CC2C1)NC3=NC=CC(=N3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-4-pyrazin-2-ylpyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indene Derivative: This involves the hydrogenation of indene to produce the octahydro-1H-inden-5-yl intermediate.
Pyrazine and Pyrimidine Coupling: The pyrazine and pyrimidine rings are synthesized separately and then coupled with the indene derivative through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for hydrogenation and automated systems for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-4-pyrazin-2-ylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazine or pyrimidine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazine or pyrimidine rings.
Scientific Research Applications
N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-4-pyrazin-2-ylpyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-4-pyrazin-2-ylpyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-4-pyrazin-2-ylpyrimidin-2-amine: shares structural similarities with other compounds that contain indene, pyrazine, and pyrimidine moieties.
This compound: is unique due to its specific combination of these moieties, which imparts distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its ability to interact with multiple molecular targets and its potential for diverse applications. This makes it a valuable compound for research and development in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
